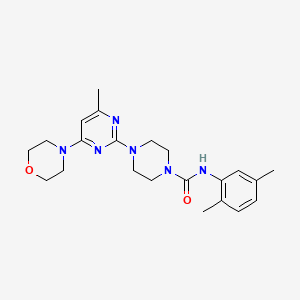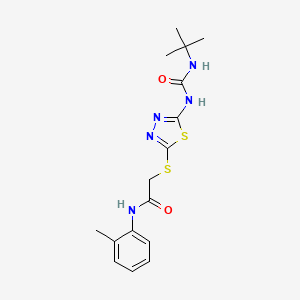![molecular formula C18H13Cl2N5OS2 B11246045 N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246045.png)
N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-diclorofenil)-2-{[4-(1H-pirrol-1-il)-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un complejo compuesto orgánico con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-diclorofenil)-2-{[4-(1H-pirrol-1-il)-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida generalmente implica múltiples pasos. El proceso comienza con la preparación de la estructura triazol central, seguida de la introducción de los grupos pirrol y tiofeno. El paso final involucra la unión del grupo 3,4-diclorofenil y la porción de acetamida. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores avanzados pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-diclorofenil)-2-{[4-(1H-pirrol-1-il)-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los anillos triazol o pirrol.
Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir en el grupo 3,4-diclorofenil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro o el bromo. Las condiciones de reacción, como la temperatura y el pH, juegan un papel importante en la determinación del resultado de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
N-(3,4-diclorofenil)-2-{[4-(1H-pirrol-1-il)-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de vías moleculares específicas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-diclorofenil)-2-{[4-(1H-pirrol-1-il)-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando efectos posteriores. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-(3,4-diclorofenil)-2-{[4-(1H-pirrol-1-il)-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida: comparte similitudes con otros compuestos basados en triazol, como:
Singularidad
Lo que distingue a N-(3,4-diclorofenil)-2-{[4-(1H-pirrol-1-il)-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H13Cl2N5OS2 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13Cl2N5OS2/c19-13-6-5-12(10-14(13)20)21-16(26)11-28-18-23-22-17(15-4-3-9-27-15)25(18)24-7-1-2-8-24/h1-10H,11H2,(H,21,26) |
Clave InChI |
ASXFJQAPFZVNKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide](/img/structure/B11245966.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11245969.png)
![methyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11245976.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11245994.png)
![N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11245996.png)
![N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11246003.png)

![N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246023.png)
![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B11246027.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246029.png)

![1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246037.png)
